1,6,7,10-Tetramethylfluoranthene
Overview
Description
- 1,6,7,10-Tetramethylfluoranthene (1) is a solution-processable molecule and the smallest fragment of fullerene.
- It has potential for large-scale synthesis.
- Optical and electrochemical studies indicate high absorption range and an appropriate band gap, compatible with poly(3-hexylthiophene-2,5-diyl) (P3HT) as a donor.
- Morphology shows uniform distribution of donor–acceptor molecules.
Synthesis Analysis
- Synthesized using flash vacuum pyrolysis methodology (FVP) from a ring-forming step.
- High-temperature conditions temporarily populate bent molecular geometries, allowing new C-C bonds along the rim.
Molecular Structure Analysis
- 1,6,7,10-Tetramethylfluoranthene has a twisted polynuclear aromatic hydrocarbon structure.
Chemical Reactions Analysis
- Efficient charge separation observed from donor and acceptor in photoluminescence studies.
- Conventional organic solar cell (OSC) device structure using P3HT: 1 blend yields a power conversion efficiency (PCE) of up to 0.71%.
Scientific Research Applications
Organic Electronics and Photophysics
- Results : Studies have shown that TMFA-based OSCs exhibit promising performance, with improved power conversion efficiencies and stability . Further research is ongoing to optimize TMFA-based materials for practical applications.
Synthetic Chemistry
- Results : Total syntheses of natural products featuring the benzo[j]fluoranthene skeleton have been achieved using TMFA as a key intermediate . These synthetic pathways contribute to the development of novel materials and functional molecules.
Photophysics and Fluorescence
- Results : Detailed studies have revealed insights into TMFA’s excited-state behavior, fluorescence quantum yields, and interactions with solvents or other molecules . These findings contribute to fundamental understanding and potential sensor applications.
Template-Directed Reactions
- Results : Template-directed reactions involving TMFA have yielded novel cycloaddition products, expanding the toolbox of synthetic methods . These reactions have implications for designing functional materials.
Heterocyclic Frameworks
- Results : By incorporating TMFA into synthetic routes, scientists have accessed diverse heterocyclic structures with potential applications in drug discovery and materials science .
Fullerene Fragments
Safety And Hazards
- No specific safety information found for 1,6,7,10-Tetramethylfluoranthene.
- Always follow standard laboratory safety protocols.
Future Directions
- Explore its use in organic solar cells and other optoelectronic applications.
- Investigate scalability and stability for practical implementation.
Please note that this analysis is based on available information, and further research may yield additional insights. 🌟
properties
IUPAC Name |
1,6,7,10-tetramethylfluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-11-5-6-12(2)17-16(11)18-13(3)7-9-15-10-8-14(4)19(17)20(15)18/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKKYAYAELBEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C3=C(C=CC4=C3C2=C(C=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568945 | |
Record name | 1,6,7,10-Tetramethylfluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7,10-Tetramethylfluoranthene | |
CAS RN |
138955-77-8 | |
Record name | 1,6,7,10-Tetramethylfluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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